molecular formula C8H11N3O B13027002 3,5-Dimethylisonicotinohydrazide

3,5-Dimethylisonicotinohydrazide

Katalognummer: B13027002
Molekulargewicht: 165.19 g/mol
InChI-Schlüssel: ZCJNLDJKJPCBJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dimethylisonicotinohydrazide is a chemical compound that belongs to the class of hydrazides It is derived from isonicotinic acid and features two methyl groups at the 3 and 5 positions of the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylisonicotinohydrazide typically involves the reaction of 3,5-dimethylisonicotinic acid with hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

3,5-Dimethylisonicotinic acid+Hydrazine hydrateThis compound+Water\text{3,5-Dimethylisonicotinic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} 3,5-Dimethylisonicotinic acid+Hydrazine hydrate→this compound+Water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions: 3,5-Dimethylisonicotinohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the hydrazide.

    Reduction: Amines or other reduced forms.

    Substitution: Substituted hydrazides with various functional groups.

Wissenschaftliche Forschungsanwendungen

3,5-Dimethylisonicotinohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 3,5-Dimethylisonicotinohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with metabolic pathways, leading to its biological effects. For example, it may inhibit bacterial growth by targeting enzymes involved in cell wall synthesis.

Vergleich Mit ähnlichen Verbindungen

    Isonicotinic acid hydrazide: A well-known antitubercular agent.

    3,5-Dimethylisonicotinic acid: The precursor to 3,5-Dimethylisonicotinohydrazide.

    Hydrazine derivatives: A broad class of compounds with various biological activities.

Uniqueness: this compound is unique due to the presence of two methyl groups at the 3 and 5 positions, which can influence its chemical reactivity and biological activity

Eigenschaften

Molekularformel

C8H11N3O

Molekulargewicht

165.19 g/mol

IUPAC-Name

3,5-dimethylpyridine-4-carbohydrazide

InChI

InChI=1S/C8H11N3O/c1-5-3-10-4-6(2)7(5)8(12)11-9/h3-4H,9H2,1-2H3,(H,11,12)

InChI-Schlüssel

ZCJNLDJKJPCBJL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN=CC(=C1C(=O)NN)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.